6-Nitroquinoxalin-5-amine
Description
Significance of Quinoxaline (B1680401) Heterocycles in Modern Organic Synthesis
The quinoxaline scaffold is a cornerstone in the development of a wide array of pharmacologically active molecules. sphinxsai.com Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. ijirt.orgsapub.org The ability to readily functionalize the quinoxaline ring allows for the creation of diverse molecular architectures with tailored properties, making it a privileged scaffold in medicinal chemistry. researchgate.netmtieat.org
The synthesis of quinoxaline derivatives is a significant area of focus in organic chemistry. ijirt.org Traditional methods often involve the condensation of 1,2-dicarbonyl compounds with o-phenylenediamines. jocpr.comsapub.org However, modern synthetic strategies have evolved to include more environmentally benign and efficient protocols, such as microwave-assisted and ultrasound-assisted synthesis, as well as the use of green catalysts. ijirt.org These advancements have not only improved the efficiency and sustainability of quinoxaline synthesis but have also expanded the accessible chemical space for drug discovery and materials science. mtieat.orgijirt.org
Strategic Importance of Nitro- and Amino-Substituted Quinoxaline Derivatives in Chemical Research
The introduction of nitro and amino groups onto the quinoxaline scaffold significantly influences the molecule's electronic properties and biological activity. Nitro-substituted quinoxalines, for instance, are crucial intermediates in the synthesis of various bioactive compounds. The strong electron-withdrawing nature of the nitro group can enhance the biological efficacy of the molecule and serves as a handle for further chemical transformations. beilstein-journals.org For example, the nitro group can be reduced to an amino group, which can then be further functionalized. evitachem.com
Amino-substituted quinoxalines are also of great interest due to their diverse pharmacological profiles and applications in materials science. mdpi.comderpharmachemica.com The amino group, being an electron-donating group, can modulate the photophysical properties of the quinoxaline core, leading to applications as fluorescent sensors and in organic electronics. beilstein-journals.orgmdpi.com In medicinal chemistry, aminoquinoxalines have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. derpharmachemica.comresearchgate.net The position of the amino and nitro substituents on the quinoxaline ring is critical in determining the molecule's specific properties and biological targets. mdpi.commdpi.com
Research Landscape of 6-Nitroquinoxalin-5-amine within the Functionalized Quinoxaline Family
Within the vast family of functionalized quinoxalines, this compound holds a specific position as a dually substituted derivative. Its chemical structure, featuring both an electron-withdrawing nitro group and an electron-donating amino group on the benzene (B151609) portion of the quinoxaline core, creates a unique electronic environment. This push-pull system can lead to interesting photophysical properties and reactivity patterns.
Research on this compound and its isomers, such as 5-nitroquinoxalin-6-amine, has explored their potential in medicinal chemistry and as intermediates for more complex molecules. evitachem.com For instance, the nitro group can be reduced to form a diaminoquinoxaline, a valuable precursor for the synthesis of new heterocyclic systems. rsc.org The presence of both the nitro and amino functionalities allows for a range of chemical modifications, making it a versatile building block in the design of novel compounds with potential therapeutic applications. evitachem.comresearchgate.net
The synthesis of this compound itself has been documented, often involving the amination of a corresponding nitroquinoxaline precursor. rsc.orgprepchem.com The study of its chemical properties and reactivity continues to be an area of interest for chemists looking to exploit its unique structural features for the development of new materials and potential therapeutic agents.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H6N4O2 | nih.gov |
| Molecular Weight | 190.16 g/mol | nih.gov |
| CAS Number | 57436-91-6 | nih.gov |
| IUPAC Name | This compound | nih.gov |
| SMILES | C1=CC2=NC=CN=C2C(=C1N+[O-])N | nih.gov |
Related Isomers and their Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Nitroquinoxalin-6-amine | 62088-30-6 | C8H6N4O2 | 190.16 |
| 7-Nitroquinoxalin-2-amine | Not specified in provided context | C8H6N4O2 | 190.16 |
| 6-Nitroquinolin-5-ylamine | 35975-00-9 | C9H7N3O2 | 189.17 |
Structure
3D Structure
Properties
CAS No. |
57436-91-6 |
|---|---|
Molecular Formula |
C8H6N4O2 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
6-nitroquinoxalin-5-amine |
InChI |
InChI=1S/C8H6N4O2/c9-7-6(12(13)14)2-1-5-8(7)11-4-3-10-5/h1-4H,9H2 |
InChI Key |
CNCRRABYYAOEEV-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=CN=C2C(=C1[N+](=O)[O-])N |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1[N+](=O)[O-])N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Nitroquinoxalin 5 Amine
Established Synthetic Pathways to 6-Nitroquinoxalin-5-amine
Specific methods have been developed for the direct synthesis of this compound, primarily involving the modification of a pre-formed 6-nitroquinoxaline (B1294896) core.
A documented method for preparing this compound involves the reaction of 6-nitroquinoxaline with hydroxylamine (B1172632) in an alkaline medium. prepchem.comrsc.org This process facilitates a direct amination of the quinoxaline (B1680401) ring at the 5-position.
The reaction proceeds by preparing a solution of sodium methoxide, which is then treated with a hydroxylamine solution. This mixture is subsequently added to a suspension of 6-nitroquinoxaline in boiling methanol (B129727). rsc.org This specific method highlights a direct route to the desired product from a readily available precursor.
The introduction of an amino group onto the quinoxaline scaffold is a key strategy. lsbu.ac.uk While direct amination of quinoxalines can be challenging, methods exist for functionalizing the ring to facilitate subsequent reactions. For instance, the synthesis of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline involves the reduction of a nitro group to an amine using sodium borohydride (B1222165) with a palladium on carbon (Pd/C) catalyst. nih.gov Similar reductive strategies could be applied to a suitable dinitro-quinoxaline precursor to yield this compound.
Vicarious amination represents another potential route. For example, 2,4-diamino-5,7-dinitroquinazoline has been functionalized via vicarious amination using trimethylhydrazinium iodide, demonstrating a method for adding an amino group to a nitro-activated heterocyclic ring. lsbu.ac.uk
General Synthetic Strategies for Quinoxaline Core Derivatization
The construction of the quinoxaline ring system is the fundamental first step in many synthetic routes. These general methods provide the core structure, which can then be modified through nitration and amination to yield the target compound.
The most common and classical method for synthesizing the quinoxaline core is the cyclocondensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgsapub.org This reaction is versatile and can be performed under various conditions.
Traditionally, the reaction is carried out in refluxing ethanol (B145695) or acetic acid. sapub.orgbioinfopublication.org However, numerous advancements have introduced more efficient and environmentally friendly catalysts and conditions. These include the use of phenol, cerium (IV) ammonium (B1175870) nitrate (B79036), copper sulphate pentahydrate, iodine, and various heterogeneous catalysts. sapub.org A highly efficient, catalyst-free protocol using methanol as a solvent at room temperature has also been reported, affording quinoxalines in excellent yields within one minute. thieme-connect.com
To synthesize the precursor for this compound, 4-nitro-o-phenylenediamine (B140028) (4-nitrobenzene-1,2-diamine) is condensed with glyoxal. rsc.orggoogle.com This reaction typically involves heating the reactants in a solvent like ethanol to form 6-nitroquinoxaline. rsc.org
Table 1: Selected Catalysts and Conditions for Quinoxaline Synthesis via Cyclocondensation
| Catalyst/System | Reactants | Solvent | Conditions | Yield | Reference |
| Phenol (20 mol%) | Benzene-1,2-diamine, Benzil | Ethanol/Water | Room Temp | High | sapub.org |
| None | Phenylenediamine, Glyoxal | Methanol | Room Temp, 1 min | 93% | thieme-connect.com |
| Al₂O₃–ZrO₂ | 1,2-diamines, Benzil | DMF | Room Temp | Excellent | tandfonline.com |
| Ce(IV)-MCM-41 | o-phenylenediamine (B120857), Benzil | Dichloromethane | Slurry, Room Temp | 87% | elixirpublishers.com |
| Iodine | o-phenylenediamine, 1,2-dicarbonyls | Ethanol | Microwave | High | sapub.org |
| Aqueous TEAB | 1,2-diamines, 1,2-dicarbonyls | Water | Room Temp | Excellent | bioinfopublication.org |
This table is representative and not exhaustive of all published methods.
Introducing a nitro group onto a pre-existing quinoxaline ring is another crucial derivatization step. The nitration of the quinoxaline nucleus is often challenging and requires forcing conditions. sapub.orgijpsr.com
Direct nitration of quinoxaline using a mixture of concentrated nitric acid and oleum (B3057394) at elevated temperatures (90°C) yields a mixture of 5-nitroquinoxaline (B91601) and 5,7-dinitroquinoxaline, with low yields for the mono-nitro product. sapub.orgresearchgate.net Similarly, the nitration of 5-methylquinoxalines with mixed acid at 40°C has been shown to efficiently produce the 8-nitro derivative. acs.org In contrast, quinoxalin-2-ones and quinoxaline-2,3-diones can be nitrated more smoothly using potassium nitrate in sulfuric acid at room temperature to give the 6-nitro derivatives in high yields. thieme-connect.de
Green Chemistry Approaches and Advanced Catalysis in Quinoxaline Synthesis
In recent years, significant effort has been directed towards developing more sustainable and environmentally friendly methods for quinoxaline synthesis. ijirt.org These "green" approaches focus on reducing hazardous waste, minimizing energy consumption, and using recyclable catalysts. ekb.eg
Key strategies in green quinoxaline synthesis include:
Use of Green Solvents: Water and polyethylene (B3416737) glycol (PEG) have been employed as eco-friendly reaction media. ijirt.orgripublication.com
Catalyst-Free Conditions: Highly efficient syntheses have been developed that proceed rapidly at room temperature in solvents like methanol without the need for any catalyst. thieme-connect.com
Advanced Catalysis: A wide range of catalysts have been explored to improve reaction efficiency and facilitate milder conditions. This includes heterogeneous catalysts like alumina-zirconia (Al₂O₃–ZrO₂), Ce(IV)-MCM-41, and heteropolyoxometalates, which can often be recovered and reused. tandfonline.comelixirpublishers.comnih.gov
Alternative Energy Sources: Microwave and ultrasonic irradiation are used to accelerate reaction rates, thereby reducing energy consumption and reaction times. ijirt.org
These modern methods offer significant advantages over traditional protocols by providing higher yields, shorter reaction times, and simpler work-up procedures, all while adhering to the principles of green chemistry. sapub.orgrsc.org
Transition Metal and Main Group Metal Lewis Acid Catalyzed Annulations
The formation of the quinoxaline core through cyclization reactions can be efficiently catalyzed by both transition metals and main group metal Lewis acids. wikipedia.org These catalysts activate substrates and facilitate ring closure, often under mild conditions.
Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis. nih.govmdpi.com Iron, an inexpensive and abundant metal, has been shown to catalyze the one-pot synthesis of quinoxalines via a transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov In this process, an iron complex catalyzes both the reduction of the nitro group and the oxidation of the diol, generating the 1,2-diamine and 1,2-dicarbonyl intermediates in situ for subsequent condensation. nih.gov This method avoids the need for external oxidants or reductants. nih.gov
Main group metal Lewis acids, such as those based on tin and indium, are also effective in catalyzing annulation reactions to form heterocyclic systems. wikipedia.org For instance, stannic chloride (SnCl₄) and indium(III) chloride (InCl₃) have been used for the intramolecular cyclization of mono-propargylated aromatic ortho-diamines. researchgate.net These reactions proceed under aerobic conditions, with the choice of metal influencing the regioselectivity of the cyclization (6-exo-dig vs. 6-endo-dig). researchgate.net Such methodologies can be adapted for one-pot procedures starting from ortho-nitro N-propargyl anilines by using reducing agents like SnCl₂·2H₂O. researchgate.netresearchgate.net
Table 1: Examples of Metal-Catalyzed Synthesis of Quinoxaline Derivatives
| Catalyst System | Reactants | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Tricarbonyl (η4-cyclopentadienone) iron complex / Me₃NO | 2-Nitroanilines, Vicinal diols | Substituted Quinoxalines | 49–98% | nih.gov |
| SnCl₄ | Mono-propargylated aromatic ortho-diamines | Substituted Quinoxalines | - | researchgate.net |
| InCl₃ | Mono-propargylated aromatic ortho-diamines | Substituted Quinolines | - | researchgate.net |
Environmentally Benign Methodologies (e.g., Microwave and Ultrasound Irradiation)
In recent years, green chemistry principles have driven the adoption of energy-efficient and waste-reducing synthetic methods. Microwave (MW) irradiation and ultrasound have emerged as powerful tools in this domain, often leading to shorter reaction times, higher yields, and enhanced selectivity compared to conventional heating. researchgate.netresearchgate.net
Microwave-assisted synthesis has been successfully applied to the synthesis of substituted 6-aminoquinoxalines. koreascience.kr For example, a microwave-assisted, palladium-catalyzed Sonogashira coupling reaction between 3-alkoxy-2-chloro-6-aminoquinoxaline and terminal acetylenes provides 2,3-disubstituted 6-aminoquinoxaline (B194958) derivatives in good yields. koreascience.kr This method demonstrates the utility of microwave heating in accelerating cross-coupling reactions that may be sluggish under conventional conditions. koreascience.kr
Ultrasound irradiation promotes chemical reactions through acoustic cavitation, creating localized high-pressure and high-temperature "hot spots". ekb.eg This technique has been used for the catalyst-free synthesis of quinoxaline derivatives from the reaction of o-phenylenediamines and α-hydroxy ketones in water, an environmentally benign solvent. rsc.org Sonochemistry can also accelerate catalyst-based reactions, such as the Ulmann coupling of aryl halides, often leading to higher yields than traditional heating methods. ekb.eg The application of ultrasound has been shown to be effective for various transformations, including N-alkylation of amines and Suzuki coupling reactions. ekb.egrsc.org
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Quinoxalines
| Reactants | Conditions | Product | Yield (%) | Time | Reference |
|---|---|---|---|---|---|
| 1,2-Phenylenediamine, Benzoin | Reflux in EtOH/AcOH | 2,3-Diphenylquinoxaline | 88% | 2 h | rsc.org |
| 1,2-Phenylenediamine, Benzoin | Ultrasound in H₂O, 60 °C | 2,3-Diphenylquinoxaline | 97% | 45 min | rsc.org |
| 4-Nitro-1,2-phenylenediamine, Benzoin | Reflux in EtOH/AcOH | 6-Nitro-2,3-diphenylquinoxaline | 82% | 3 h | rsc.org |
One-Pot Synthetic Procedures for Quinoxaline Derivatives
One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot procedures have been developed for the synthesis of the quinoxaline scaffold.
A notable example is the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols, which generates quinoxaline derivatives in a single step with water as the only byproduct. nih.gov Another efficient one-pot method involves an iodine-catalyzed cascade C-H cross-dehydrogenative coupling to synthesize pyrrolo[1,2-a]quinoxaline (B1220188) and imidazo[1,5-a]quinoxaline (B8520501) derivatives. rsc.org This metal-free process uses DMSO as the oxidant. rsc.org
Furthermore, innovative catalytic systems have been employed for one-pot quinoxaline synthesis. A superparamagnetic nanocatalyst, sulfo-anthranilic acid functionalized alginate-MCFe₂O₄, has been used for a green, multi-component synthesis of 2-aminoimidazole–linked quinoxaline Schiff bases. rsc.org Copper-catalyzed cascade reactions have also provided a simple and inexpensive one-pot route to pyrrolo[1,2-a]quinoxaline derivatives from 2-formylazoles and o-aminoiodoarenes. sioc-journal.cn
Table 3: Overview of One-Pot Synthetic Strategies for Quinoxaline Derivatives
| Catalytic System / Reagents | Reactants | Key Features | Yields | Reference |
|---|---|---|---|---|
| Iron Complex / Me₃NO | 2-Nitroanilines, Vicinal diols | Transfer hydrogenation; No external redox agents | 49-98% | nih.gov |
| I₂ / DMSO | (Quinoxalin-2-yl)methanamine, Aldehydes | Metal-free; C-H activation | Good to excellent | rsc.org |
| CuI / 2,2'-bipyridine | 2-Formylazoles, o-Aminoiodoarenes | Inexpensive catalyst; Cascade reaction | Good to high | sioc-journal.cn |
| Alginate-MCFe₂O₄-SAA | Diamine, Dicarbonyl, Isocyanide | Green; Superparamagnetic catalyst | - | rsc.org |
Regioselective Synthesis of Substituted Quinoxaline Analogs
The synthesis of a specific isomer like this compound requires precise control over the placement of substituents on the benzene (B151609) ring of the quinoxaline system. Regioselective synthesis is therefore of paramount importance.
The introduction of the nitro group at a specific position is a key step. The nitration of 2-quinoxalinol can be directed to yield either the 6-nitro or 7-nitro isomer by careful choice of reaction conditions. nih.gov Under weakly acidic conditions (e.g., nitric acid in acetic acid), electrophilic nitration occurs preferentially at the 7-position. nih.gov In contrast, using a strong acid like sulfuric acid protonates the quinoxalin-2(1H)-one tautomer, directing nitration to the 6-position. nih.gov The resulting 6-nitroquinoxalin-2-ol can then be converted to a 2-chloro-6-nitroquinoxaline (B188090) intermediate, a versatile precursor for further functionalization. nih.gov The direct synthesis of 5-amino-6-nitroquinoxaline has also been reported via the reaction of 6-nitroquinoxaline with hydroxylamine in an alkaline medium. prepchem.comrsc.org
Once a regioselectively substituted intermediate is obtained, further modifications can be made. For instance, 2,3-dichloro-6-aminoquinoxaline can undergo regioselective alkoxylation at the C-2 position. koreascience.kr The resulting 2-alkoxy-3-chloro-6-aminoquinoxaline can then be subjected to a second substitution at the C-3 position, for example, through a microwave-assisted Sonogashira coupling, to yield 2,3-disubstituted 6-aminoquinoxalines. koreascience.kr Similarly, Suzuki coupling reactions on intermediates like 2-chloro-6-nitroquinoxaline allow for the regioselective introduction of various aryl or alkyl groups. nih.gov These strategies, which involve sequential, regioselective reactions on a pre-functionalized quinoxaline core, are crucial for accessing complex substitution patterns. researchgate.netacs.orgnih.gov
Table 4: Strategies for Regioselective Synthesis of Quinoxaline Analogs
| Starting Material | Reagents/Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| 2-Quinoxalinol | HNO₃, H₂SO₄ | 6-Nitroquinoxalin-2-ol | Regioselective for C-6 | nih.gov |
| 2-Quinoxalinol | HNO₃, Acetic Acid | 7-Nitroquinoxalin-2-ol | Regioselective for C-7 | nih.gov |
| 2,3-Dichloro-6-aminoquinoxaline | NaOMe/MeOH | 2-Methoxy-3-chloro-6-aminoquinoxaline | Regioselective for C-2 | koreascience.kr |
| 2-Chloro-3-substituted quinoxalines | 3(5)-Methyl-5(3)-aryl-1H-pyrazoles, NaH | 1-(3′-Substituted quinoxalin-2′-yl)-3-aryl-5-methylpyrazoles | Good regioselectivity | researchgate.net |
Reactivity of the Amino Group in this compound
The amino group at the 5-position of the quinoxaline ring is a key site for chemical modification, primarily acting as a nucleophile. evitachem.com
The amino group in this compound can participate in nucleophilic substitution reactions with various electrophiles. evitachem.com For instance, it can react with acyl chlorides or alkyl halides, leading to the formation of amide and alkylamino derivatives, respectively. evitachem.com The presence of the electron-withdrawing nitro group can influence the nucleophilicity of the amino group.
It is important to note that nucleophilic aromatic substitution (SNAr) reactions are a significant class of reactions for aromatic compounds, particularly those activated by electron-withdrawing groups like the nitro group. nih.govpressbooks.pub In the context of quinoxalines, the presence of substituents can greatly influence the ease and position of nucleophilic attack. mdpi.com For example, 2-monosubstituted quinoxalines have been shown to react with a variety of nucleophiles to yield 2,3-disubstituted products. mdpi.com
The amino group of this compound can be converted into other functional groups through various interconversion reactions. Such transformations are fundamental in organic synthesis for creating diverse molecular architectures. imperial.ac.ukyoutube.com While specific examples for this compound are not extensively detailed in the provided search results, general principles of amine chemistry suggest several possibilities.
For instance, diazotization of the amino group could lead to a diazonium salt, a versatile intermediate that can be subsequently replaced by a wide range of nucleophiles (e.g., halogens, cyano group, hydroxyl group) in Sandmeyer-type reactions. The conversion of amines to amides is another common functional group interconversion that can alter the electronic properties and reactivity of the molecule. almerja.com
Reactivity of the Nitro Group in this compound
The most prominent reaction of the nitro group in this compound is its reduction to an amino group, yielding quinoxaline-5,6-diamine. evitachem.com This transformation is typically achieved through catalytic hydrogenation. commonorganicchemistry.commasterorganicchemistry.com
Commonly employed catalyst systems for this reduction include:
Palladium on carbon (Pd/C) with hydrogen gas. evitachem.comcommonorganicchemistry.com
Raney nickel with hydrogen gas. commonorganicchemistry.com
Iron (Fe) or Zinc (Zn) in the presence of an acid. evitachem.comcommonorganicchemistry.commasterorganicchemistry.com
Tin(II) chloride (SnCl₂). commonorganicchemistry.com
The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. commonorganicchemistry.com For example, catalytic hydrogenation with Pd/C is a very efficient method but may also reduce other functional groups. commonorganicchemistry.com Milder reagents like iron or tin(II) chloride can sometimes offer better selectivity. commonorganicchemistry.commasterorganicchemistry.com A process using bisulfite as a reductant with non-noble metal catalysts has also been developed for the reduction of nitro compounds to amines under mild conditions. google.com The resulting diamine is a valuable precursor for the synthesis of more complex heterocyclic systems. iau.ir
Table 1: Common Reagents for the Reduction of Nitro Groups
| Reagent/Catalyst | Conditions | Notes |
|---|---|---|
| H₂/Pd-C | Hydrogen gas, Palladium on carbon | Highly efficient, but may reduce other functional groups. evitachem.comcommonorganicchemistry.com |
| H₂/Raney Ni | Hydrogen gas, Raney Nickel | Alternative to Pd/C, can be useful when dehalogenation is a concern. commonorganicchemistry.com |
| Fe/Acid | Iron metal in acidic medium | Mild conditions, can be selective. evitachem.comcommonorganicchemistry.com |
| Zn/Acid | Zinc metal in acidic medium | Mild conditions, can be selective. commonorganicchemistry.com |
Modification of the Quinoxaline Heterocyclic Core in this compound Derivatives
The quinoxaline ring itself, being an electron-deficient heteroaromatic system, can undergo substitution reactions, although this is generally less facile than on electron-rich aromatic rings. iau.irsci-hub.se
Quinoxaline is generally deactivated towards electrophilic aromatic substitution due to the presence of the two nitrogen atoms in the pyrazine (B50134) ring. iau.ir Such reactions, like nitration or sulfonation, often require harsh conditions and can lead to a mixture of products. iau.irsci-hub.se The presence of the activating amino group and the deactivating nitro group in this compound further complicates the regioselectivity of electrophilic attack.
Conversely, the electron-deficient nature of the quinoxaline ring makes it susceptible to nucleophilic aromatic substitution, particularly of hydrogen (SNArH). rsc.org This type of reaction has been explored for the functionalization of the quinoxaline core. rsc.org In derivatives of this compound, the positions for nucleophilic attack would be influenced by the electronic effects of the existing substituents. The presence of the nitro group is expected to activate the ring towards nucleophilic attack. rsc.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Chemical Transformations and Derivatization of 6 Nitroquinoxalin 5 Amine
The ortho-disposed amino and nitro groups on the benzene (B151609) ring of this compound serve as a versatile platform for annulation and cyclization reactions, enabling the construction of fused polycyclic heterocyclic systems. A common strategy involves the reduction of the nitro group to an amino group, generating an in situ ortho-diamine which can then undergo cyclocondensation with various electrophilic reagents.
One of the foundational reactions for forming fused five-membered rings is the treatment of ortho-diamines with carboxylic acids or their derivatives, a reaction known as the Phillips-Ladenburg synthesis, to yield benzimidazoles. While direct reactions on this compound are not extensively reported, the reactivity of analogous ortho-phenylenediamines is well-established. For instance, the condensation of o-phenylenediamine (B120857) with various 1,2-diketones is a known method for synthesizing quinoxaline derivatives. researchgate.net Similarly, it is anticipated that the diamino derivative of this compound could react with dicarbonyl compounds, such as α-diketones or α-ketoesters, to form new fused pyrazine (B50134) or diazepine (B8756704) rings.
Furthermore, the synthesis of fused quinoxalines has been demonstrated through intramolecular cyclization of N-alkyl quaternary salts of 2-quinoxaline-2-carboxaldehyde hydrazones, which affords pyrazolo[3,4-b]quinoxalines. rsc.org This highlights the potential for functionalizing the pyrazine ring of the quinoxaline core to build additional fused heterocyclic systems. Another approach involves the diazotization of an amino-substituted quinoxaline, followed by reaction with various nucleophiles to introduce new functionalities that can subsequently participate in cyclization reactions. For example, diazotization of 3-amino-2-ethoxycarbonylthieno[2,3-b]quinoxaline followed by reaction with sulfur dioxide and N-methylaniline leads to sulfamoylquinoxaline derivatives. scispace.com
The following table summarizes potential annulation and cyclization reactions starting from derivatives of this compound, based on known transformations of related heterocyclic compounds.
| Starting Material (Derivative of this compound) | Reagent(s) | Resulting Fused System | Reference |
| 5,6-Diaminoquinoxaline | Carboxylic Acids / Aldehydes | Imidazo[4,5-f]quinoxaline | encyclopedia.pub |
| 5,6-Diaminoquinoxaline | α-Diketones (e.g., Benzil) | Dipyrazino[2,3-f:2',3'-h]quinoxaline | researchgate.net |
| 5,6-Diaminoquinoxaline | Carbon Disulfide | Imidazo[4,5-f]quinoxaline-2-thione | uobaghdad.edu.iq |
| Functionalized Quinoxaline Hydrazone | N-alkylation then base | Pyrazolo[3,4-b]quinoxaline | rsc.org |
The synthesis of complex analogs and conjugates of this compound can be achieved by leveraging the reactivity of the quinoxaline core and its substituents. Direct C-H functionalization of the quinoxaline ring system is a powerful tool for introducing a wide range of substituents. mdpi.comchim.it While much of the research has focused on quinoxalin-2(1H)-ones, the principles can be extended to other quinoxaline derivatives. These reactions often proceed via radical pathways or transition-metal-catalyzed processes, allowing for the introduction of alkyl, aryl, and other functional groups.
The amino group of this compound also presents a handle for derivatization. It can be acylated, alkylated, or used as a nucleophile in substitution reactions to append larger and more complex molecular fragments. Furthermore, the synthesis of quinoxaline-based macrocycles and other polycyclic systems has been reported. For example, highly functionalized pyrrolo[1,2-a]quinoxalines have been prepared via visible-light-induced decarboxylative radical coupling of ortho-substituted arylisocyanides. nih.gov This methodology could potentially be adapted to derivatives of this compound to create intricate fused systems.
Conjugation of quinoxaline derivatives to other molecules or materials is another avenue for creating complex analogs. For instance, aminoalcohol-based quinoxaline derivatives have been used to functionalize gold nanoparticles. rsc.org This suggests that this compound, or its derivatives, could be tethered to nanoparticles, polymers, or biomolecules to generate materials with novel properties.
The table below provides examples of synthetic strategies that could be employed to generate complex analogs and conjugates of this compound.
| Synthetic Strategy | Example Reagents/Conditions | Resulting Product Type | Potential Application | Reference |
| C-H Arylation | Arylboronic acids, Palladium catalyst | Aryl-substituted quinoxaline | Biologically active compounds | mdpi.com |
| Radical Alkylation | Alkyl carboxylic acids, Visible light | Alkyl-substituted quinoxaline | Novel organic materials | rsc.org |
| Conjugation to Nanoparticles | Gold nanoparticles, Reducing agent | Quinoxaline-functionalized AuNPs | Biomedical imaging, therapy | rsc.org |
| Synthesis of Fused Polycycles | Isocyanides, Photoredox catalysis | Pyrrolo[1,2-a]quinoxaline (B1220188) derivatives | Complex heterocyclic scaffolds | nih.gov |
Spectroscopic and Structural Elucidation of 6 Nitroquinoxalin 5 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 6-nitroquinoxalin-5-amine and its derivatives. Both ¹H and ¹³C NMR are employed to map the chemical environment of each hydrogen and carbon atom within the molecule.
For this compound, the ¹H NMR spectrum, typically recorded in a solvent like [D6] DMSO, reveals distinct signals for the aromatic protons and the amine group. rsc.org The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of the protons. For instance, the protons on the quinoxaline (B1680401) ring system exhibit characteristic doublet and multiplet patterns. rsc.org The amine protons (NH₂) typically appear as a broad singlet, which can be confirmed by D₂O exchange. scielo.br
In a study of this compound in [D6] DMSO, the following ¹H NMR signals were observed: a doublet at 7.19 ppm (1H, J=9.52 Hz, H-3), a doublet at 8.30 ppm (1H, J=9.52 Hz, H-2), a broad singlet for the two amine protons at 8.53 ppm, a doublet at 8.94 ppm (1H, J=2.04 Hz, H-4/5), and a doublet at 9.10 ppm (1H, J=2.00 Hz, H-4/5). rsc.org
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of neighboring atoms and functional groups. The spectrum for this compound in [D6] DMSO showed signals at 114.34, 126.11, 134.16, 143.22, 145.09, 145.84, and 148.85 ppm. rsc.org
For derivatives of 6-nitroquinoxaline (B1294896), such as N-(4-methoxybenzyl)-7-nitroquinoxalin-2-amine, NMR is crucial for confirming successful synthesis and structural modifications. scielo.br The introduction of new substituents leads to predictable changes in the NMR spectra, allowing for detailed structural assignment. The synthesis of various 2,3-disubstituted 6-aminoquinoxaline (B194958) derivatives has been confirmed using ¹H NMR analysis. koreascience.kr
Table 1: Representative ¹H NMR Data for this compound and a Derivative
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | [D6] DMSO | 7.19 (d, 1H, J=9.52 Hz), 8.30 (d, 1H, J=9.52 Hz), 8.53 (s, 2H, NH₂), 8.94 (d, 1H, J=2.04 Hz), 9.10 (d, 1H, J=2.00 Hz) rsc.org |
| 7-bromo-2-propoxyquinoxalin-6-amine | CDCl₃ | 8.35 (s, 1H), 7.98 (s, 1H), 7.27 (s, 1H), 4.35 (t, J=6.7 Hz, 2H), 3.49 (s, 2H, -NH₂), 1.91-1.79 (m, 2H), 1.06 (t, J=7.4 Hz, 3H) rsc.org |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. rsc.org
The exact mass of this compound (C₈H₆N₄O₂) is calculated to be 190.04907545 Da. nih.gov Electrospray ionization (ESI) is a common technique used to generate ions for mass analysis. In the positive ion mode (-ES), the protonated molecule [M+H]⁺ is often observed. For this compound, the [M+H]⁺ ion was found at m/z 191.0568, which is in close agreement with the calculated value of 191.0569 for C₈H₇N₄O₂. rsc.org
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide structural information by breaking the molecule into smaller, characteristic fragments. The fragmentation patterns of quinoxaline derivatives have been studied to understand their structure. google.com For instance, the fragmentation of 6-nitroquinoxaline derivatives can involve the loss of the nitro group (NO₂) or other substituents.
Table 2: High-Resolution Mass Spectrometry Data for this compound and a Derivative
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |
| This compound | C₈H₆N₄O₂ | [M+H]⁺ | 191.0569 | 191.0568 | rsc.org |
| 7-bromo-2-propoxyquinoxalin-6-amine | C₁₁H₁₂BrN₃O | [M+H]⁺ | 282.0237 | 282.0236 | rsc.org |
Infrared (IR) Spectroscopy for Characterization of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the N-H, C-H, C=N, C=C, and C-NO₂ bonds.
The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as two bands in the region of 3300-3500 cm⁻¹. scienceready.com.au For this compound, a distinct N-H stretching band is observed at 3297 cm⁻¹. rsc.org The N-H bending vibration is also characteristic and appears around 1615 cm⁻¹. rsc.org
The aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoxaline ring system give rise to absorptions in the 1400-1600 cm⁻¹ region.
A crucial feature in the IR spectrum of this compound is the presence of strong absorption bands corresponding to the nitro group (-NO₂). The asymmetric and symmetric stretching vibrations of the C-NO₂ bond are typically observed around 1520 cm⁻¹ and 1344 cm⁻¹, respectively. rsc.org
The characterization of synthesized amino-nitroquinoxaline dyes has been supported by IR spectroscopy, confirming the presence of key functional groups. scielo.brscielo.br
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |
| Amine (N-H) | Stretch | 3297 | rsc.org |
| Amine (N-H) | Bend | 1615 | rsc.org |
| Nitro (C-NO₂) | Asymmetric Stretch | 1520 | rsc.org |
| Nitro (C-NO₂) | Symmetric Stretch | 1344 | rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound and its derivatives, which contain chromophoric groups such as the nitro and amino groups attached to the quinoxaline ring, exhibit characteristic absorption bands in the UV-Vis region. scielo.br
These compounds are often colored, with the color arising from electronic transitions in the visible part of the spectrum. scielo.br The position and intensity of the absorption maxima (λ_max) are influenced by the electronic structure of the molecule, including the extent of conjugation and the nature of the substituents. scielo.br
For example, a study on amino-nitroquinoxaline dyes showed that these compounds, with their amino and nitro moieties connected through a π-extended conjugated system, exhibit absorption in the visible region. scielo.br The UV-Vis spectrum of one such dye in DMSO showed a maximum absorption wavelength at 404 nm, while a related compound exhibited absorptions at 323 nm, 397 nm, and a shoulder at 450 nm. scielo.brscielo.br The study of the interaction of these dyes with other chemical species can also be monitored using UV-Vis spectroscopy. scielo.br
The photophysical properties, such as fluorescence, of quinoxaline derivatives are also of significant interest. Some derivatives have been developed as fluorescent probes for detecting metal ions. rsc.org
X-ray Crystallography for Solid-State Structural Conformation
While a specific crystal structure for this compound was not found in the provided search results, the structures of several of its derivatives have been determined by X-ray crystallography. For instance, the structure of a diamino derivative of a dinitroquinoxaline was confirmed by this method, providing an ORTEP (Oak Ridge Thermal Ellipsoid Plot) illustration of the molecule. scielo.brscielo.br
X-ray crystallography has also been instrumental in understanding the binding of quinoxaline-based antagonists to receptors, revealing details of their interaction at the molecular level. nih.gov The crystal packing of some nitroquinoxaline derivatives has been analyzed, showing the influence of weak intermolecular interactions like C-H···O and C-H···N hydrogen bonds. researchgate.net This technique is invaluable for validating the structures of synthesized compounds and for studying their intermolecular interactions in the solid state. researchgate.net
Computational and Theoretical Investigations of this compound: A Review of Currently Available Research
A thorough review of scientific literature reveals a notable absence of specific computational and theoretical studies focused exclusively on the chemical compound this compound. While the broader class of quinoxaline derivatives has been the subject of various computational analyses, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and Hirshfeld surface analysis, research dedicated to the specific geometric, electronic, and intermolecular properties of this compound is not available in the public domain.
Extensive searches of scholarly databases and chemical literature did not yield any papers presenting DFT calculations for the geometric and electronic structures, FMO analysis for reactivity prediction, Hirshfeld surface analysis for intermolecular interactions, or the calculation of quantum chemical descriptors for this compound. Similarly, no records of molecular dynamics simulations for its conformational analysis were found.
While computational studies on other substituted quinoxalines are available, providing insights into the properties of related molecules, the strict focus of this article on this compound prevents the inclusion of such data. The scientific community has explored various other quinoxaline derivatives, but the specific compound of interest has yet to be characterized using the computational methods outlined in the requested article structure.
Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the following sections as they pertain to this compound:
Computational and Theoretical Investigations of 6 Nitroquinoxalin 5 Amine
Molecular Dynamics Simulations for Conformational Analysis
This lack of specific research highlights a potential area for future investigation within the field of computational chemistry and material science. The synthesis and theoretical analysis of 6-Nitroquinoxalin-5-amine could offer valuable insights into the structure-property relationships of nitro- and amino-substituted quinoxaline (B1680401) systems.
Advanced Applications and Research Directions of 6 Nitroquinoxalin 5 Amine As a Chemical Entity
Role as a Key Intermediate in Complex Chemical Syntheses
The amino-nitroquinoxaline core is a pivotal building block in the synthesis of more complex molecular architectures. The strategic placement of the amino and nitro groups on the quinoxaline (B1680401) ring system allows for a wide range of chemical modifications, making it a versatile intermediate. For instance, 4-nitro-o-phenylenediamine (B140028) serves as a common starting material for creating the quinoxaline ring through cyclization reactions. google.com Subsequent reactions, such as hydrogenation and halogenation, can be performed to introduce further functionality. google.comresearchgate.net
The synthesis of 6-amino-5-bromoquinoxaline, an intermediate for the glaucoma drug brimonidine (B1667796) tartrate, highlights the scaffold's pharmaceutical relevance. google.com This process involves the cyclization of 4-nitro-o-phenylenediamine, followed by reduction of the nitro group and a highly selective bromination step. google.com The adaptability of the quinoxaline structure is further demonstrated by its use in synthesizing various derivatives through reactions like demethylation and reductive cyclization, leading to a broad spectrum of quinoxalinone compounds. sapub.org The application of biocatalysis, utilizing enzymes such as transaminases and imine reductases, represents a greener alternative for producing chiral amine-containing pharmaceuticals, offering exquisite stereocontrol and facilitating the installation of these functionalities in late-stage synthesis. mdpi.com
Development of Functional Materials and Dyes based on Amino-Nitroquinoxaline Scaffolds
The electron-donating amino group and the electron-withdrawing nitro group create a "push-pull" system within the amino-nitroquinoxaline scaffold, which is fundamental to its application in functional materials and dyes. mdpi.com This electronic arrangement is responsible for the distinct coloration and photophysical properties of these compounds.
Chromophores for Photoluminescence and Optical Applications
Derivatives of the amino-nitroquinoxaline scaffold are effective chromophores with significant potential in photoluminescence and optical technologies. Dyes based on the quinoxaline skeleton can absorb electromagnetic radiation and subsequently exhibit photoluminescence, including both fluorescence and phosphorescence. mdpi.com The specific emission wavelengths are dependent on the molecular structure of the dye. mdpi.com
Certain aminoquinoxaline derivatives function as dual-responsive optical sensors, exhibiting shifts in both their absorption and emission spectra in response to environmental changes, such as pH. mdpi.com For example, a quinoxaline derivative bearing (3-aminopropyl)amino residues acts as a fluorescent pH indicator in acidic aqueous solutions. mdpi.com Furthermore, multifunctional materials incorporating quinoxaline and triphenylamine (B166846) have been developed, demonstrating high-contrast, polymorph-dependent emission ranging from green to red, as well as multicolor mechanochromic luminescence (MCL). rsc.org
| Compound/Crystal | Emission Wavelength (nm) | Emission Color |
| TQT-G | 530 | Green |
| TQT-Y | 575 | Yellow |
| TQT-Y1 | 584 | Yellow |
| TQT-O | 593 | Orange |
| TQT-R | 600 | Red |
This table displays the polymorph-dependent emission wavelengths of a multifunctional luminescent material based on quinoxaline and triphenylamine groups. rsc.org
Organic Sensitizers for Energy Conversion Systems (e.g., Dye-Sensitized Solar Cells)
The unique electronic properties of amino-nitroquinoxaline derivatives make them promising candidates for use as metal-free organic sensitizers in dye-sensitized solar cells (DSSCs). rsc.orgnih.gov These compounds are integral to DSSCs, which are fabricated from low-cost materials and offer a viable alternative to traditional solar cells. rsc.org In a typical DSSC, the dye molecule absorbs light and injects an electron into the conduction band of a metal oxide semiconductor, such as TiO2. case.edu
Quinoxaline-based sensitizers are often designed with a donor-π-acceptor (D-π-A) structure. case.edu In this configuration, triphenylamine is commonly used as the electron donor, the quinoxaline unit acts as the π-bridge or acceptor, and a group like cyanoacetic acid serves as the electron acceptor and anchoring group to the TiO2 surface. nih.govcase.edu The power conversion efficiency of these cells is highly dependent on the molecular structure of the dye. For example, novel quinoxaline-based organic sensitizers have achieved power conversion efficiencies between 3.30% and 5.56%. nih.govcase.edu Theoretical studies using density functional theory (DFT) help in understanding the factors that influence photovoltaic efficiency and in designing new dyes with improved properties, such as broader absorption spectra and higher molar extinction coefficients. nih.gov
| Dye | Jsc (mA cm⁻²) | Voc (V) | FF | η (%) |
| RC-21 | 7.91 | 0.61 | 0.68 | 3.30 |
| RC-22 | 12.01 | 0.64 | 0.72 | 5.56 |
| AP6 | 14.5 | 0.66 | 0.69 | 6.6 |
Luminescent Probes and Materials
The inherent fluorescence of the amino-nitroquinoxaline scaffold has been harnessed to create luminescent probes and materials for various applications. Water-soluble quinoxaline derivatives can serve as dual-responsive pH indicators, providing efficient pH monitoring in acidic solutions through changes in both absorbance and fluorescence. mdpi.com These spectral changes are often observable by the naked eye, allowing for rapid semi-quantitative analysis. mdpi.com
In the realm of advanced materials, a compound utilizing quinoxaline as an acceptor and triphenylamine as a donor exhibits aggregation-induced emission (AIE) and high-contrast mechanochromic luminescence. rsc.org This material can exist in different crystalline forms (polymorphs), each with a distinct emission color, and the luminescence color can be altered by applying mechanical force. rsc.org Such multifunctional materials have potential applications in fields like organic light-emitting devices (OLEDs). rsc.org
Advanced Analytical Methodologies for Dyes (e.g., Image Analysis Quantification)
The intense color of amino-nitroquinoxaline dyes has facilitated the development of novel, low-cost analytical methods for their quantification. One such approach utilizes digital imaging from a conventional desktop scanner to characterize and quantify these dyes. scielo.brresearchgate.net This method, based on image analysis of microplate wells or other sample formats, provides both qualitative and quantitative data and has been successfully applied to study the interaction of these dyes with other chemical species. scielo.br
Computer-based image analysis techniques, such as those using a CMYK color model or automated fluorescence analysis with software like FIJI/ImageJ, offer increased sensitivity and throughput while reducing observer bias compared to traditional methods. nih.govnih.gov For more complex mixtures or trace-level detection, high-performance liquid chromatography (HPLC) coupled with detectors like a Photo Diode Array is a reliable and validated method for separating and quantifying isomeric dye compounds with high accuracy and precision. pom.go.idnih.gov These advanced analytical techniques are crucial for quality control and for understanding the behavior of dyes in various applications. researchgate.net
Mechanistic Studies on Interactions with Biomacromolecules (e.g., DNA structural alteration by derivatives)
The biological activity of 6-nitroquinoxaline (B1294896) derivatives has been linked to their ability to interact with essential biomacromolecules. Research has shown that synthetic 6-nitroquinoxaline compounds can bind to bacterial DNA, causing significant changes to its global structure. nih.gov This interaction leads to the formation of an over-supercoiled DNA state. nih.gov
The structural alteration of DNA has profound cellular consequences for bacteria. A sublethal dose of a representative 6-nitroquinoxaline derivative was found to significantly inhibit DNA synthesis in Staphylococcus aureus. nih.gov This disruption of DNA integrity leads to the production of fragmented nucleoids and alterations in the bacterial membrane architecture. nih.gov Furthermore, exposure to the compound can change the native morphology of bacterial cells and significantly disrupt preformed biofilms. nih.gov These findings provide insight into the antibacterial mechanism of 6-nitroquinoxaline derivatives, highlighting their potential as agents that target the structural integrity of the bacterial genome. nih.gov
Future Perspectives in 6-Nitroquinoxalin-5-amine Research and Its Derivatives
The landscape of heterocyclic chemistry continues to evolve, with quinoxaline derivatives remaining a significant area of interest due to their wide-ranging biological activities and applications in materials science. sapub.orgnih.gov Within this class of compounds, this compound serves as a crucial chemical entity, offering a versatile scaffold for the development of novel molecules with tailored properties. Future research is poised to expand upon the existing foundation, exploring new frontiers in medicinal chemistry, chemical synthesis, and materials science.
The strategic placement of the amino and nitro groups on the quinoxaline core makes this compound a valuable precursor for a variety of synthetic transformations. The nitro group can be reduced to an amine, while the existing amino group can be modified, allowing for the creation of diverse derivatives. The parent compound, 6-nitroquinoxaline, is known to undergo reduction of its nitro group to form 6-aminoquinoxaline (B194958), a key intermediate for further functionalization. chemicalbook.com This reactivity is central to the future development of derivatives from this compound.
A primary direction for future research lies in the expansion of its role in medicinal chemistry . Quinoxaline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties. sapub.org Derivatives of the related 6-nitroquinoxaline have shown potent cytotoxicity against lung cancer cells and have been investigated as inhibitors of enzymes relevant to cancer therapy. Future work will likely focus on synthesizing and screening new derivatives of this compound to identify next-generation therapeutic agents. The goal will be to develop compounds with enhanced potency, greater selectivity for biological targets, and improved pharmacological profiles.
Another promising avenue is the exploration of these derivatives in materials science . The inherent aromatic structure and the presence of electron-withdrawing (nitro) and electron-donating (amino) groups give these molecules interesting photophysical properties. Research into thiophene-substituted derivatives of 6-nitroquinoxaline has highlighted their planar geometry and potential for π-stacking interactions, which are crucial for applications in electronics and optoelectronics. Future studies may investigate the synthesis of polymers or dyes derived from this compound for use in organic light-emitting diodes (OLEDs), sensors, or as functional materials with unique conductive or optical properties.
The development of more efficient and sustainable synthetic methodologies will also be a key focus. While methods for synthesizing the quinoxaline core are well-established, future research will likely aim to create greener, more atom-economical routes to this compound and its derivatives. sapub.org This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste.
The table below summarizes key data on related quinoxaline compounds, illustrating the potential starting points and outcomes for future derivative synthesis from this compound.
| Compound Name | Molecular Formula | Key Features & Research Applications |
| This compound | C8H6N4O2 | Precursor for diverse derivatives; potential scaffold for medicinal and materials science applications. nih.gov |
| 6-Nitroquinoxaline | C8H5N3O2 | Building block for complex heterocycles; precursor for 6-aminoquinoxaline. clearsynth.com |
| 6-Aminoquinoxaline | C8H7N3 | Important synthetic intermediate derived from the reduction of 6-nitroquinoxaline. chemicalbook.comnih.gov |
| 2,3-Diphenylquinoxaline-6-amine | C20H15N3 | Amine derivative series investigated for antitumor activity via enzyme inhibition. |
| 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline | C16H9N3O2S2 | Derivative with planar geometry and π-stacking, suggesting potential in materials science. |
Future research on this compound and its derivatives holds considerable promise. By leveraging its unique chemical structure, scientists can continue to develop novel compounds with significant potential to address challenges in medicine and technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
